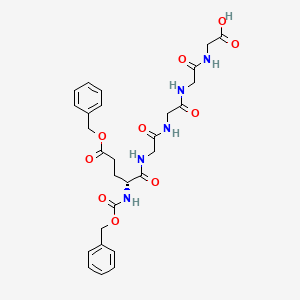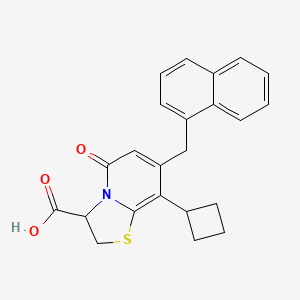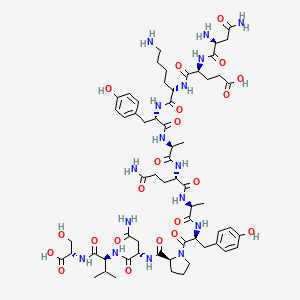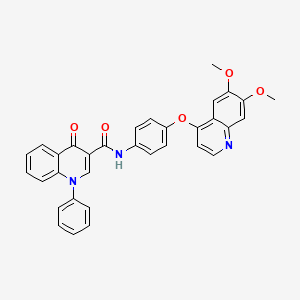
Anti-inflammatory agent 41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 41 is a synthetic compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. The compound works by inhibiting specific pathways involved in the inflammatory response, making it a valuable tool in the treatment of chronic inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 41 involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s anti-inflammatory properties. This is achieved through various chemical reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 41 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of anti-inflammatory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Scientific Research Applications
Anti-inflammatory agent 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of anti-inflammatory action and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential treatment for chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Anti-inflammatory agent 41 is compared with other similar compounds to highlight its uniqueness:
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Unlike traditional NSAIDs, this compound has a more targeted mechanism of action, potentially reducing the risk of side effects such as gastrointestinal bleeding.
Corticosteroids: While corticosteroids are effective anti-inflammatory agents, they have significant side effects with long-term use. This compound offers a safer alternative with fewer adverse effects.
Biologics: Compared to biologic agents that target specific cytokines, this compound has a broader mechanism of action, making it effective against a wider range of inflammatory conditions.
Comparison with Similar Compounds
Ibuprofen: A widely used NSAID with anti-inflammatory properties.
Prednisone: A corticosteroid used to treat severe inflammation.
Adalimumab: A biologic agent that targets tumor necrosis factor-alpha (TNF-α).
Properties
Molecular Formula |
C33H25N3O5 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C33H25N3O5/c1-39-30-18-25-27(19-31(30)40-2)34-17-16-29(25)41-23-14-12-21(13-15-23)35-33(38)26-20-36(22-8-4-3-5-9-22)28-11-7-6-10-24(28)32(26)37/h3-20H,1-2H3,(H,35,38) |
InChI Key |
ZTRUKZIXIXWNJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4=CN(C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


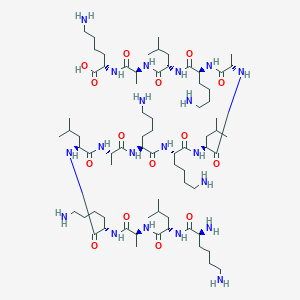
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
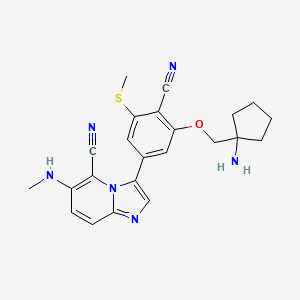

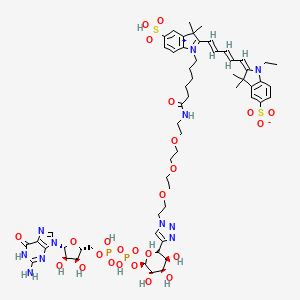

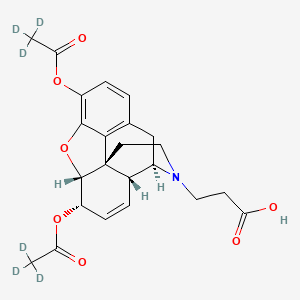

![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)


